molecular formula C11H18O3 B14843754 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one

7-Propyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B14843754
M. Wt: 198.26 g/mol
InChI Key: KJGGLUMKEIICKT-UHFFFAOYSA-N
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Description

7-Propyl-1,4-dioxaspiro[4.5]decan-8-one: is a chemical compound with the molecular formula C11H20O3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include heating the mixture to around 110-132°C and maintaining the temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spiro structure allows for nucleophilic substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one serves as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the preparation of spirocyclic compounds .

Biology and Medicine: Its spiro structure can impart unique biological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is primarily based on its ability to interact with biological targets through its spiro structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

7-propyl-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H18O3/c1-2-3-9-8-11(5-4-10(9)12)13-6-7-14-11/h9H,2-8H2,1H3

InChI Key

KJGGLUMKEIICKT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2(CCC1=O)OCCO2

Origin of Product

United States

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